N-Cbz-3-methyl-DL-valine Methyl Ester
CAS No.: 141971-09-7
Cat. No.: VC0124229
Molecular Formula: C15H21NO4
Molecular Weight: 279.336
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 141971-09-7 |
|---|---|
| Molecular Formula | C15H21NO4 |
| Molecular Weight | 279.336 |
| IUPAC Name | methyl 3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate |
| Standard InChI | InChI=1S/C15H21NO4/c1-15(2,3)12(13(17)19-4)16-14(18)20-10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18) |
| Standard InChI Key | DKFCAJVCJLEMTJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Structure and Properties
N-Cbz-3-methyl-DL-valine Methyl Ester (CAS No.: 141971-09-7) is a derivative of the amino acid valine, modified with a carbobenzyloxy (Cbz) protecting group and a methyl ester group. The compound has a molecular formula of C₁₅H₂₁NO₄ and a molecular weight of 279.336 g/mol . The IUPAC name for this compound is methyl 3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate.
Physical and Chemical Properties
The compound typically appears as white powder and is characterized by its ability to enhance the biological activity and stability of peptides. Its structure contains a Cbz protecting group that shields the amino function from unwanted reactions during synthesis processes, making it particularly valuable in peptide chemistry.
Structural Significance
The presence of the 3-methyl group in N-Cbz-3-methyl-DL-valine Methyl Ester significantly influences its steric and electronic properties, differentiating it from similar valine derivatives. This structural feature makes it particularly suitable for the synthesis of peptides with specific structural requirements. The racemic nature (DL) of the compound provides versatility in applications where stereochemistry plays an important role.
Synthesis Methods
The synthesis of N-Cbz-3-methyl-DL-valine Methyl Ester involves two primary steps that are crucial for obtaining the desired compound with high purity.
Laboratory Synthesis
The standard synthesis pathway involves two sequential steps:
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Protection of the Amino Group: The amino group of 3-methyl-DL-valine is protected with a carbobenzyloxy (Cbz) group, typically using benzyl chloroformate under basic conditions.
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Esterification of the Carboxyl Group: The carboxyl group is converted to a methyl ester using methanol, often facilitated by a catalyst such as thionyl chloride or sulfuric acid.
The reaction conditions typically include the use of dichloromethane as a solvent and a base such as diisopropylethylamine (DIEA) to facilitate the reaction process.
Industrial Production Methods
In industrial settings, the synthesis of N-Cbz-3-methyl-DL-valine Methyl Ester is adapted for large-scale production using:
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Automated reactors with precise temperature and pressure controls
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Continuous flow processes that ensure consistent product quality
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Optimized reaction conditions to maximize yield and purity
This compound is frequently produced in bulk for research applications and pharmaceutical development due to its importance in peptide synthesis.
Chemical Reactions
N-Cbz-3-methyl-DL-valine Methyl Ester participates in several important chemical reactions that make it valuable for synthetic chemistry and peptide research.
Deprotection Reactions
The Cbz protecting group can be selectively removed through catalytic hydrogenation, typically using palladium on carbon (Pd-C) as a catalyst and hydrogen gas (H₂). This selective deprotection allows for the sequential addition of amino acids in peptide synthesis, making the compound particularly useful in controlled peptide formation.
Hydrolysis Reactions
The methyl ester group can undergo hydrolysis under either acidic or basic conditions:
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Acidic hydrolysis: Using mineral acids such as HCl
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Basic hydrolysis: Using bases such as NaOH
These hydrolysis reactions yield the corresponding carboxylic acid derivative, which can be further utilized in peptide coupling reactions.
Reaction Conditions and Products
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Cbz Deprotection | Pd-C, H₂ | Room temperature, atmospheric pressure | 3-methyl-DL-valine methyl ester |
| Ester Hydrolysis | NaOH or HCl | Aqueous solution, mild heating | N-Cbz-3-methyl-DL-valine |
| Complete Deprotection | Pd-C, H₂ followed by HCl/NaOH | Sequential reactions | 3-methyl-DL-valine |
Applications in Peptide Synthesis
N-Cbz-3-methyl-DL-valine Methyl Ester serves as a valuable building block in peptide synthesis, contributing to the development of modified peptides with enhanced properties.
Role in Peptide Formation
The compound facilitates the formation of complex peptide structures due to the selective protection and deprotection capabilities offered by the Cbz group. This selectivity is crucial for controlling the sequential addition of amino acids in peptide synthesis protocols.
Enhanced Peptide Stability
Research has demonstrated that incorporating N-Cbz-3-methyl-DL-valine Methyl Ester into peptide structures can significantly enhance their stability. In studies focused on cyclic peptides, the use of this compound resulted in higher yields and improved stability of the final products compared to traditional synthesis methods.
Improved Biological Interactions
The modified peptides containing this compound have shown better interactions with biological targets, highlighting its utility in drug design. The structural features introduced by N-Cbz-3-methyl-DL-valine Methyl Ester can influence binding affinity and specificity, which are critical parameters in the development of peptide-based therapeutics.
Pharmaceutical and Biochemical Applications
The versatility of N-Cbz-3-methyl-DL-valine Methyl Ester extends to various pharmaceutical and biochemical applications, particularly in drug development and fundamental research.
Drug Formulation
This compound plays a significant role in pharmaceutical development, particularly for drugs targeting neurological disorders. Its structure allows it to mimic amino acids, potentially influencing neurotransmitter pathways and enhancing drug efficacy.
Protein Folding and Enzyme Activity Studies
In biochemical research, N-Cbz-3-methyl-DL-valine Methyl Ester is employed to study protein folding mechanisms and enzyme activities. By utilizing this compound, researchers can explore the effects of amino acid modifications on protein structure and function.
Enzyme Kinetics Research
Studies in enzyme kinetics have utilized this compound to investigate the impact of structural changes on enzyme activity. Research findings indicate that specific modifications can significantly enhance catalytic efficiency, providing valuable insights into enzyme design for therapeutic applications.
Comparative Analysis with Similar Compounds
Understanding how N-Cbz-3-methyl-DL-valine Methyl Ester compares to similar compounds helps researchers select the most appropriate reagent for specific applications.
Structural Comparisons
| Compound | Key Structural Differences | Implications for Use |
|---|---|---|
| N-Cbz-L-valine Methyl Ester | Lacks 3-methyl group; single enantiomer | Different steric properties; potential for higher stereoselectivity |
| N-Cbz-DL-valine Methyl Ester | Lacks 3-methyl group; racemic mixture | Comparable racemic profile but different steric hindrance |
| N-Boc-3-methyl-DL-valine Methyl Ester | Contains Boc instead of Cbz protecting group | Different deprotection conditions; orthogonal protection strategy |
Functional Differences
The presence of the 3-methyl group in N-Cbz-3-methyl-DL-valine Methyl Ester provides unique steric and electronic properties that can influence reactivity and selectivity in peptide synthesis. These properties make it particularly useful in the synthesis of peptides with specific structural requirements that cannot be achieved with standard valine derivatives.
Biological Activity
Research into the biological activities of N-Cbz-3-methyl-DL-valine Methyl Ester and its derivatives has revealed several promising applications in therapeutic contexts.
Prodrug Development
This compound has been explored in the context of prodrug formulations designed to improve the pharmacokinetic properties of active drugs. Research indicates that derivatives containing N-Cbz-3-methyl-DL-valine can significantly increase the bioavailability of parent compounds through enhanced transport mechanisms and increased lipophilicity.
Antimicrobial Properties
Recent studies have investigated the antimicrobial properties of amino acid derivatives, including N-Cbz-3-methyl-DL-valine Methyl Ester. The compound has shown activity against various bacterial strains, attributed to its ability to disrupt bacterial membranes through electrostatic interactions and hydrophobic effects.
Research Methodologies
Advanced research methodologies are essential for optimizing the synthesis and applications of N-Cbz-3-methyl-DL-valine Methyl Ester.
Analytical Techniques
The compound's purity and structural integrity can be assessed using various analytical techniques:
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Chiral chromatography for assessing enantiomeric purity
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GC-MS or LC-MS for confirming identity and detecting byproducts
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NMR spectroscopy for structural characterization
Stability Studies
Stability studies are crucial for understanding how N-Cbz-3-methyl-DL-valine Methyl Ester behaves under various storage and reaction conditions. These studies typically involve:
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Accelerated degradation studies under stress conditions (pH extremes, heat, light)
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Monitoring decomposition via stability-indicating assays
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Comparing initial vs. post-storage purity metrics
Enzymatic Assays
Enzymatic assays can be adapted to study N-Cbz-3-methyl-DL-valine Methyl Ester as a substrate or inhibitor in various biological systems:
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Activity-based profiling with kinetic assays
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Dose-response curves for IC₅₀ determinations
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Substrate specificity comparisons
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